N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide, also known as BZL101, is a synthetic compound that has been studied for its potential therapeutic properties in cancer treatment. BZL101 has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a key role in the degradation of proteins. By inhibiting the proteasome, this compound may prevent the degradation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide is its selectivity for cancer cells, which may reduce the risk of side effects associated with traditional chemotherapy. However, this compound has also been shown to have limited solubility in aqueous solutions, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
Future research on N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide could include studies on its potential use in combination with other anti-cancer agents, as well as investigations into the molecular mechanisms underlying its anti-tumor effects. In addition, further studies could be conducted to optimize the synthesis of this compound and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with benzylamine to form the corresponding amide. The amide is then reacted with ethyl isothiocyanate to form the isothiocyanate derivative, which is subsequently oxidized to form the desired product.
Aplicaciones Científicas De Investigación
N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells relatively unaffected. This selectivity makes this compound an attractive candidate for further development as an anti-cancer agent.
Propiedades
IUPAC Name |
N-benzyl-2-chloro-N-ethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-2-21(13-14-6-4-3-5-7-14)19(24)16-12-15(8-9-17(16)20)22-18(23)10-11-27(22,25)26/h3-9,12H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHHHZVULZQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.